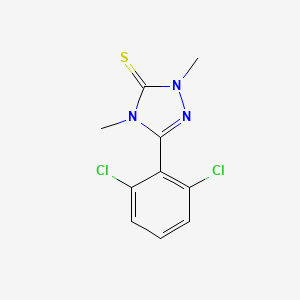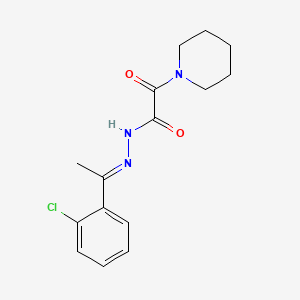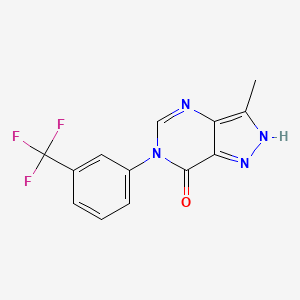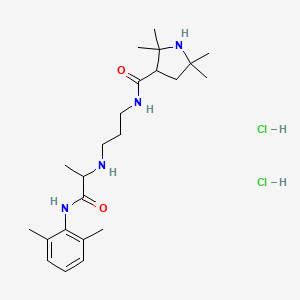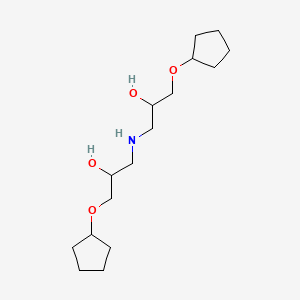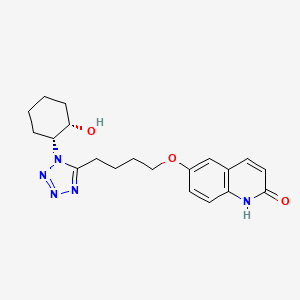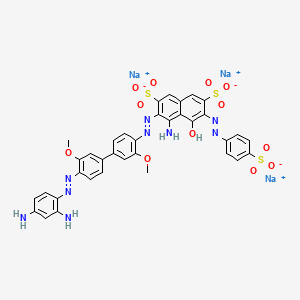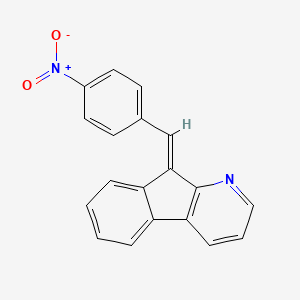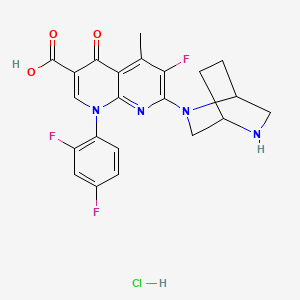
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(222)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- is a complex organic compound with a unique structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- involves several steps. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as materials science and catalysis.
作用机制
The mechanism by which 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, making the compound a valuable tool for studying molecular biology and pharmacology.
相似化合物的比较
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities with 1,8-Naphthyridine-3-carboxylic acid derivatives and is used in pharmaceutical research.
Other Fluorinated Compounds: Compounds with similar fluorinated aromatic rings may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound for researchers.
属性
CAS 编号 |
138668-57-2 |
|---|---|
分子式 |
C22H20ClF3N4O3 |
分子量 |
480.9 g/mol |
IUPAC 名称 |
7-(2,5-diazabicyclo[2.2.2]octan-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H19F3N4O3.ClH/c1-10-17-19(30)14(22(31)32)9-29(16-5-2-11(23)6-15(16)24)20(17)27-21(18(10)25)28-8-12-3-4-13(28)7-26-12;/h2,5-6,9,12-13,26H,3-4,7-8H2,1H3,(H,31,32);1H |
InChI 键 |
WZPJEHNEEUMGGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC4CCC3CN4)C5=C(C=C(C=C5)F)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


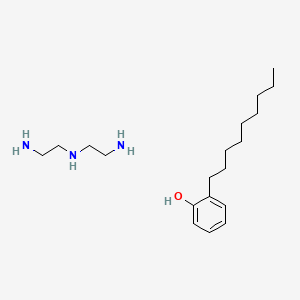
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
